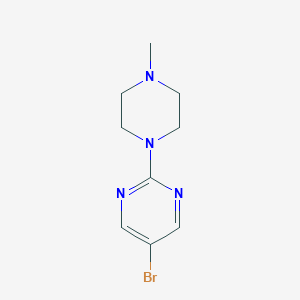

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

Übersicht

Beschreibung

The compound 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and have significant pharmaceutical applications. The presence of a bromine atom and a 4-methylpiperazin-1-yl group in the compound suggests potential reactivity and biological activity, although the specific papers provided do not directly discuss this exact compound.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position can be prepared by C5-alkylation or cyclization, followed by alkylation with phosphonate groups and subsequent treatment with bromotrimethylsilane and hydrolysis to yield brominated pyrimidines . Another approach involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor, which is converted into an azido derivative and then undergoes a cycloaddition reaction to form triazolylmethyl-pyrimidine biheterocycles . These methods demonstrate the versatility in synthesizing brominated pyrimidine derivatives, which could be adapted for the synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, 5-bromo-2-hydroxy pyrimidine has been studied using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy, with computational analysis and molecular docking studies to predict binding orientations and affinities . The crystal structure of related compounds, such as 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, has been determined by X-ray diffraction, revealing a planar conformation except for the fluorine atoms . These techniques could be applied to determine the molecular structure of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine.

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the bromine atom can be substituted with other groups, such as azides or alkynes, to form new derivatives . Additionally, brominated pyrimidines can be used as intermediates in the synthesis of other compounds, such as the cross-coupling of a 5-bromo compound with AlMe3 to yield a 5-methyl derivative . These reactions highlight the potential chemical transformations that 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be influenced by their substituents. For instance, the introduction of a bromine atom can affect the electronic properties, as seen in the band gap energy calculations for 5-bromo-2-hydroxy pyrimidine . The presence of a 4-methylpiperazin-1-yl group in 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine would likely impact its solubility, boiling point, and stability. Additionally, the compound's reactivity could be studied through NBO analysis and fukui function calculations to understand its internal electronic interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biheterocycles : 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, has been used as a precursor for synthesizing a new series of biheterocycles. These compounds are derived from a stepwise synthesis involving nucleophilic substitution and azide–alkyne cycloaddition reactions (Aquino et al., 2017).

Potential Inhibitors of 15-Lipoxygenase : Derivatives of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, a key enzyme in inflammatory processes. Certain compounds demonstrated significant inhibitory activity (Asghari et al., 2016).

Antiviral Activity : Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, has shown that these compounds have marked inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).

Synthesis of Novel Sulfanyl Pyrimidin-4(3H)-one Derivatives : Research has focused on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which exhibit a wide spectrum of biological activities including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).

Cyclic AMP Phosphodiesterase Inhibitors : Studies have synthesized and screened a number of pyrimidine derivatives as in vitro cyclic AMP phosphodiesterase inhibitors, demonstrating their potential therapeutic applications (Novinson et al., 1975).

Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives, which include modifications of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, have been developed and showed promising results as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Synthesis of Novel Pyrimidines for Radiotherapy : Research on halogen-substituted pyrimidines, including 5-bromocytosine, has explored their use as radiotherapeutic agents in cancer treatment, showing the formation of highly reactive radicals following electron interactions (Kumar & Sevilla, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYPBGVWKANVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399630 | |

| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

CAS RN |

141302-36-5 | |

| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)